NET Binding Affinity: Thionisoxetine vs (R)-Nisoxetine Direct Comparison
In a direct head-to-head comparison using radioligand binding, (R)-thionisoxetine demonstrated approximately 3-fold greater potency at the norepinephrine transporter than its closest structural analog, (R)-nisoxetine. The thiomethyl substitution (S-CH₃) in thionisoxetine replaces the methoxy group (O-CH₃) found in nisoxetine, and this single-atom change (O → S) translates into a measurable gain in binding affinity [1][2].
| Evidence Dimension | NET binding affinity (IC50) – [3H]nisoxetine displacement |
|---|---|
| Target Compound Data | (R)-Thionisoxetine IC50 = 1.9 nM |
| Comparator Or Baseline | (R)-Nisoxetine IC50 = 5.8 nM |
| Quantified Difference | 3.1-fold greater potency (lower IC50) for thionisoxetine |
| Conditions | Competitive radioligand binding assay using [3H]nisoxetine; reported in Schou et al. 2006 (J Label Compd Radiopharm) and consistent with Gehlert et al. 1995 Ki = 0.20 nM |
Why This Matters
This 3.1-fold potency advantage at the primary target means thionisoxetine achieves equivalent NET occupancy at lower concentrations, which directly impacts dose selection, in vivo experimental design, and interpretation of concentration-response relationships when comparing literature data across these two tool compounds.
- [1] Schou M, Pike VW, Varrone A, Gulyás B, Farde L, Halldin C. Synthesis and PET evaluation of (R)-[S-methyl-11C]thionisoxetine, a candidate radioligand for imaging brain norepinephrine transporters. J Label Compd Radiopharm. 2006;49:1007-1019. doi: 10.1002/jlcr.1128. View Source
- [2] Gehlert DR, Hemrick-Luecke SK, Schober DA, Krushinski J, Howbert JJ, Robertson DW, Fuller RW, Wong DT. (R)-thionisoxetine, a potent and selective inhibitor of central and peripheral norepinephrine uptake. Life Sci. 1995;56(22):1915-20. doi: 10.1016/0024-3205(95)00166-4. PMID: 7746100. View Source
